molecular formula C24H48O2 B104176 Octyl palmitate CAS No. 16958-85-3

Octyl palmitate

Cat. No.: B104176
CAS No.: 16958-85-3
M. Wt: 368.6 g/mol
InChI Key: OQILCOQZDHPEAZ-UHFFFAOYSA-N
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Description

Octyl palmitate, also known as ethylhexyl palmitate, is an ester derived from 2-ethylhexanol and palmitic acid. It is a clear, colorless liquid with a slightly fatty odor at room temperature. This compound is widely used in cosmetic formulations due to its emollient properties, providing a smooth and non-greasy feel to the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl palmitate is synthesized by reacting palmitic acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C. The acid catalyst, often sulfuric acid, facilitates the esterification process, resulting in the formation of this compound and water .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, palmitic acid and 2-ethylhexanol, are mixed in a reactor with an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The water formed during the reaction is removed by distillation, and the final product is purified through filtration and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Octyl palmitate primarily undergoes hydrolysis, oxidation, and transesterification reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl palmitate has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Octyl palmitate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, reducing water loss and providing a smooth texture. In drug delivery systems, this compound enhances the solubility and bioavailability of hydrophobic drugs by forming stable emulsions and liposomes. The molecular targets and pathways involved include interactions with the stratum corneum lipids, enhancing skin barrier function and drug penetration .

Comparison with Similar Compounds

Octyl palmitate is often compared with other esters such as cetyl palmitate and isopropyl palmitate.

    Cetyl Palmitate: A white, waxy solid used in cosmetics for its thickening and emollient properties. Unlike this compound, cetyl palmitate is solid at room temperature.

    Isopropyl Palmitate: A colorless liquid similar to this compound but derived from isopropyl alcohol and palmitic acid. .

This compound is unique due to its branched structure, which provides a lighter, non-greasy feel compared to other esters. This makes it particularly suitable for formulations where a dry, silky finish is desired .

Properties

IUPAC Name

octyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQILCOQZDHPEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066137
Record name Hexadecanoic acid, octyl ester
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Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-85-3
Record name Octyl palmitate
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Record name Octyl palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, octyl ester
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Record name Hexadecanoic acid, octyl ester
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Record name Octyl palmitate
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Record name OCTYL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of octyl palmitate in commercial applications?

A1: this compound is primarily used as an emollient in cosmetic formulations. [] This means it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. [] It is also used to improve the texture and spreadability of creams and lotions. [, ]

Q2: Are there any safety concerns regarding the use of this compound in cosmetics?

A2: Extensive safety assessments of this compound, cetyl palmitate, and isopropyl palmitate suggest they are safe for use as cosmetic ingredients at current usage levels. Studies in rabbits indicated no dermal toxicity and confirmed their non-irritating and non-sensitizing nature. []

Q3: Can this compound be synthesized through environmentally friendly methods?

A3: Yes, this compound can be synthesized enzymatically using immobilized lipase, offering a greener alternative to chemical processes. One study employed Candida sp. 99-125 as the biocatalyst in a packed-bed reactor, achieving an impressive 97% esterification rate. [] Another study utilized Novozym 435 in supercritical fluids, showcasing the enzyme's activity across a range of temperatures and highlighting supercritical methane as a promising solvent for this reaction. []

Q4: What are the structural characteristics of this compound?

A4: this compound is an ester formed from the reaction of palmitic acid (a saturated fatty acid) and octanol (a fatty alcohol). Research analyzing surface film structures suggests flexibility within the long hydrocarbon chains of similar fatty acid esters. [, ] This flexibility is consistent with the stereochemical properties expected for such molecules. [, ]

Q5: Has the synthesis of this compound been explored using alternative catalysts?

A5: Yes, researchers have explored different synthetic routes for this compound. One method utilizes a solid-acid catalyst, such as stannous oxalate or sulfated metal oxides, offering potential benefits like mild reaction conditions, catalyst reusability, and reduced equipment costs. [] Another study employed p-methyl benzenesulfonic acid as a catalyst and investigated the impact of various reaction parameters on the yield of this compound. []

Q6: Are there any naturally occurring sources of this compound?

A6: Yes, this compound has been identified in the Dufour's gland secretions of worker bumblebees (Bombus terrestris). [] Interestingly, the presence of this ester seems to correlate with functional sterility in worker bees, potentially signaling their non-reproductive status within the colony. []

Q7: What analytical techniques are commonly employed to identify and characterize this compound?

A7: Pyrolysis gas chromatography (PGC), coupled with thin-layer chromatography (TLC), can be used to identify and characterize this compound, even in complex mixtures. [] This method relies on the thermal degradation of the ester, followed by the separation and identification of the resulting fragments, providing valuable information about the parent alcohol and acid components of the ester. []

Q8: Has this compound been explored for applications beyond cosmetics?

A8: While primarily known for its role in cosmetics, researchers have explored the synthesis of octyl dihydroxystearate, a derivative of this compound, using enzymatic methods. [] This compound, synthesized from palm-based dihydroxystearic acid, exhibits non-irritating properties, suggesting potential applications in areas beyond cosmetics, though further research is needed. []

Q9: What factors influence the stability of this compound in formulations?

A9: While specific stability data on this compound wasn't detailed in the provided research, a study on body emulsions highlights the importance of emollients, like this compound, on the overall stability of cosmetic formulations. [] Factors like storage conditions and the presence of other ingredients can significantly impact the long-term stability of these formulations. []

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